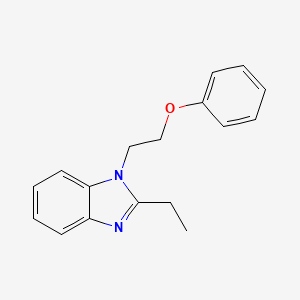

2-Ethyl-1-(2-phenoxyethyl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Ethyl-1-(2-phenoxyethyl)benzimidazole” is a benzimidazole derivative . Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds can be identified by FTIR, NMR and HRMS .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . The benzimidazole core is planar and the structure can be further confirmed by FTIR, NMR and HRMS .Chemical Reactions Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The reaction can be accelerated by orders of magnitude in comparison to the bulk .Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .

Mode of Action

Benzimidazole derivatives are known to exhibit anticancer activity by interacting with cancer cells . The presence of certain substituent groups in their structures, such as a methyl group at the 5(6)-position on the benzimidazole scaffold, can significantly increase their anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways involved in cancer progression .

Result of Action

Benzimidazole derivatives are known to exhibit good to potent antiproliferative activity against various cancer cell lines .

Action Environment

Benzimidazole derivatives are known to exhibit their anticancer properties in extremely aggressive, corrosive acidic media .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Ethyl-1-(2-phenoxyethyl)benzimidazole in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is its potential toxicity at high concentrations. Careful dosing and safety precautions must be taken when using this compound in lab experiments.

Direcciones Futuras

There are several potential future directions for research on 2-Ethyl-1-(2-phenoxyethyl)benzimidazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential as a clinical drug candidate.

Conclusion:

In conclusion, this compound is a promising chemical compound with a variety of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential clinical applications, the current scientific research suggests that this compound has significant potential as a therapeutic agent for a variety of diseases.

Métodos De Síntesis

The synthesis of 2-Ethyl-1-(2-phenoxyethyl)benzimidazole involves the reaction of 2-ethylbenzimidazole with 2-chloroethyl phenyl ether in the presence of a base. The resulting product is then purified using column chromatography. This method has been found to be highly effective in producing high yields of pure this compound.

Aplicaciones Científicas De Investigación

2-Ethyl-1-(2-phenoxyethyl)benzimidazole has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties.

Propiedades

IUPAC Name |

2-ethyl-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-2-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGRTKNGAZQCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951884.png)

![N-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-2-chloroacetamide](/img/structure/B2951885.png)

![N-(2,6-Difluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2951886.png)

![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)

![4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2951901.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)